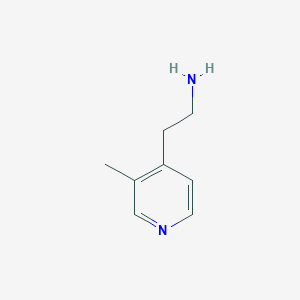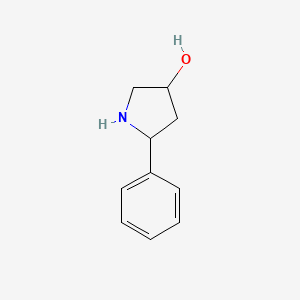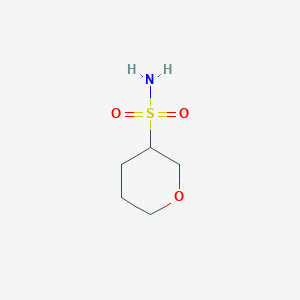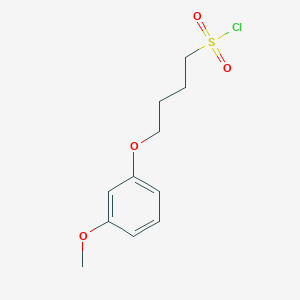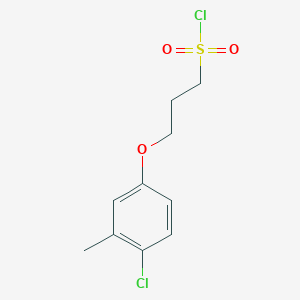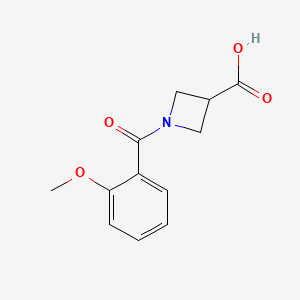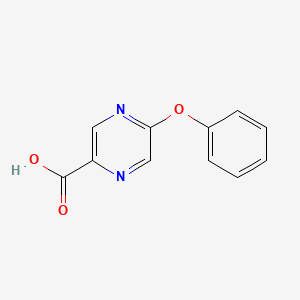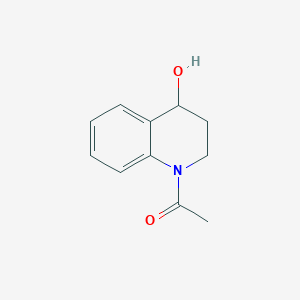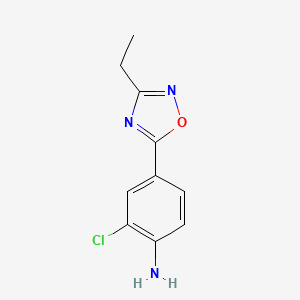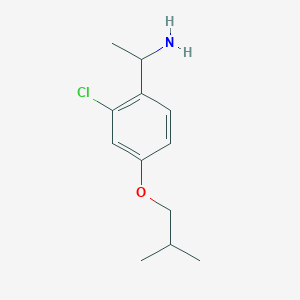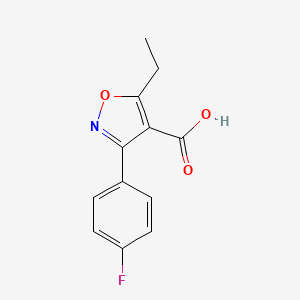
2-Ethoxy-5-ethynylpyridine
Vue d'ensemble
Description
2-Ethoxy-5-ethynylpyridine is a derivative of pyridine . It has a molecular formula of C9H9NO and a molecular weight of 147.17 g/mol .
Physical And Chemical Properties Analysis
This compound has a molecular formula of C9H9NO and a molecular weight of 147.17 g/mol . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Applications De Recherche Scientifique
Soil Nitrification Inhibition
2-Ethoxy-5-ethynylpyridine has been studied for its potential as a soil nitrification inhibitor. Research conducted by McCarty and Bremner (1990) in the Soil Science Society of America Journal showed that 2-ethynylpyridine, a related compound, is a potent inhibitor of nitrification in soil. This research indicated that 2-ethynylpyridine could be an effective fertilizer amendment for retarding nitrification of fertilizer nitrogen in soil, a significant application in agricultural science (McCarty & Bremner, 1990).
Chemical Synthesis and Reactions
2-Ethynylpyridine derivatives have been utilized in various chemical syntheses. For instance, Muragishi et al. (2017) in ACS Omega reported efficient hydrochlorination of 2-ethynylpyridines, indicating a method to enhance the electrophilicity of the ethynyl group in these compounds (Muragishi et al., 2017).
Biomedical Applications
In the field of bioconjugate chemistry, Frisch et al. (1996) synthesized thiol-reactive heterobifunctional reagents using 2-ethynylpyridine derivatives. These reagents have potential applications in coupling peptides to liposomes for immunization and other biomedical purposes (Frisch, Boeckler, & Schuber, 1996).
Material Science and Electronics
In the field of material science, 2-ethynylpyridine derivatives have been explored for their conductive properties. For instance, Gal and Choi (1993) in the Journal of Applied Polymer Science studied the electrical conductivity of iodine-doped poly(2-ethynylpyridine), revealing significant insights into the doping and dedoping behaviors of this material (Gal & Choi, 1993).
Molecular Studies
Hajam et al. (2021) in Polycyclic Aromatic Compounds conducted a comprehensive study on the molecular structure and properties of 2-ethoxy-4-(pyridine-2yliminomethyl)-phenol, a compound structurally similar to this compound. Their research encompassed vibrational frequency calculations and molecular docking studies, providing deep insights into the molecular characteristics of these types of compounds (Hajam et al., 2021).
Safety and Hazards
2-Ethynylpyridine, a related compound, is classified as a skin irritant, eye irritant, and may cause respiratory irritation . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to use it only outdoors or in a well-ventilated area . In case of skin contact, it’s advised to wash with plenty of soap and water . If inhaled, one should move to fresh air and seek medical attention if symptoms occur .
Mécanisme D'action
Target of Action
The primary target of 2-Ethoxy-5-ethynylpyridine It’s known that similar compounds interact with benzylic positions in chemical reactions .
Mode of Action
The mode of action of This compound involves its interaction with its targets, leading to changes in the chemical structure. For instance, benzylic halides typically react via an SN2 pathway, while 2° and 3° benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation .
Biochemical Pathways
This compound: may be involved in the Suzuki–Miyaura (SM) coupling reaction, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
The pharmacokinetic properties of This compound These properties significantly impact the bioavailability of the compound .
Result of Action
The molecular and cellular effects of This compound The compound’s interaction with its targets can lead to changes in the chemical structure, which may have downstream effects .
Propriétés
IUPAC Name |
2-ethoxy-5-ethynylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-3-8-5-6-9(10-7-8)11-4-2/h1,5-7H,4H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLRKWRRBEXLPSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C=C1)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


